molecular formula C21H24BrN3O4 B11554641 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11554641
M. Wt: 462.3 g/mol
InChI Key: QUDQYPXPEJKDMD-BUVRLJJBSA-N
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Description

The compound (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide is a complex organic molecule characterized by its unique structure, which includes a hydrazinylidene group, a bromo-methylphenoxy group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide typically involves multiple steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of hydrazine with an appropriate acylating agent to form the hydrazinylidene intermediate.

    Introduction of the bromo-methylphenoxy group: This step involves the reaction of the hydrazinylidene intermediate with 4-bromo-3-methylphenol in the presence of a suitable coupling agent.

    Formation of the final compound: The final step involves the reaction of the intermediate with 2-methoxy-5-methylphenyl butanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide: can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.

    Biology: Potential use in the study of biological pathways and mechanisms, particularly those involving hydrazinylidene groups.

    Industry: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The bromo-methylphenoxy and methoxy-methylphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide: is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H24BrN3O4

Molecular Weight

462.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide

InChI

InChI=1S/C21H24BrN3O4/c1-13-5-8-19(28-4)18(9-13)23-20(26)11-15(3)24-25-21(27)12-29-16-6-7-17(22)14(2)10-16/h5-10H,11-12H2,1-4H3,(H,23,26)(H,25,27)/b24-15+

InChI Key

QUDQYPXPEJKDMD-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)COC2=CC(=C(C=C2)Br)C)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)COC2=CC(=C(C=C2)Br)C)C

Origin of Product

United States

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